molecular formula C26H25NO4 B2767553 Fmoc-N-Me-Phe(4-Me)-OH CAS No. 2385519-66-2

Fmoc-N-Me-Phe(4-Me)-OH

Cat. No.: B2767553
CAS No.: 2385519-66-2
M. Wt: 415.489
InChI Key: JEFRVZCXEQFQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-N-Me-Phe(4-Me)-OH” is a chemical compound that belongs to the family of amino acids. Its full name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(4-methylphenyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H25NO4 . It has a molecular weight of 415.48 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 605.8±44.0 °C at 760 mmHg .

Scientific Research Applications

Hybrid Nanomaterial Development

Roy and Banerjee (2012) developed a hybrid hydrogel using Fmoc-protected amino acid-based hydrogels, demonstrating its utility in incorporating and dispersing functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This innovative approach creates f-SWCNT-based hybrid nanomaterials, characterized by enhanced thermal stability and elasticity compared to native gels, and shows potential for applications in nanotechnology and materials science Roy & Banerjee, 2012.

Hydrogelation and Self-Assembly

Ryan et al. (2011) explored the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. Their findings revealed the significant impact of side chain functionalization on self-assembly behavior, offering insights into the design of low molecular weight hydrogelators for potential biomedical applications Ryan et al., 2011.

Nanotechnology in Biomedicine

Adhikari and Banerjee (2011) successfully incorporated reduced graphene oxide (RGO) into Fmoc-based peptide hydrogels, creating a stable hybrid hydrogel. This work exemplifies the potential of Fmoc-protected amino acids in developing nanocomposite materials for biomedical applications, highlighting the compatibility of these hydrogels with nanostructures like RGO Adhikari & Banerjee, 2011.

Antibacterial Composite Materials

Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. Their study illustrates the intrinsic antibacterial properties of self-assembling building blocks, paving the way for the development of enhanced composite materials for biomedical applications Schnaider et al., 2019.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRVZCXEQFQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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